

analytical HPLC method for 1-(2-Bromophenyl)cyclopropanecarbonitrile

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Compound of Interest

1-(2-

Compound Name: *Bromophenyl)cyclopropanecarbonitrile*

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An Application Note and Protocol for the Analytical HPLC Method Development and Validation for **1-(2-Bromophenyl)cyclopropanecarbonitrile**

Abstract

This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification and purity assessment of **1-(2-Bromophenyl)cyclopropanecarbonitrile**. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound is paramount.[1] This document outlines a complete methodology, from initial method development and forced degradation studies to full validation according to the International Council for Harmonisation (ICH) guidelines. Furthermore, it addresses the chiral nature of the molecule by proposing a strategy for enantiomeric separation. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction: The Rationale for a Stability-Indicating Method

1-(2-Bromophenyl)cyclopropanecarbonitrile (CAS: 124276-75-1, Formula: C₁₀H₈BrN, MW: 222.08 g/mol) is a key building block in organic synthesis, particularly for creating complex

pharmaceutical molecules.^{[1][2]} Its unique structure, featuring a cyclopropane ring and a bromophenyl group, makes it a versatile precursor. The purity of such an intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

A stability-indicating analytical method (SIAM) is essential as it is designed to separate the intact compound from its potential degradation products, process impurities, and excipients.^[3] Developing a SIAM requires forced degradation studies, where the compound is subjected to harsh conditions to deliberately induce degradation.^[4] These studies are a regulatory necessity and provide critical insights into the degradation pathways and intrinsic stability of the molecule, informing decisions on formulation, packaging, and storage.^{[4][5]}

This guide details a two-part analytical approach:

- Part A: A robust, stability-indicating RP-HPLC method for achiral purity analysis.
- Part B: A strategic approach for developing a chiral HPLC method to separate the enantiomers.

Part A: Stability-Indicating RP-HPLC Method for Purity

Principle of Separation

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. **1-(2-Bromophenyl)cyclopropanecarbonitrile**, being a moderately nonpolar molecule, is retained on the column. By using a gradient elution of a buffered aqueous solution and an organic modifier (acetonitrile), the analyte is separated from more polar and less polar impurities. Detection is performed using a UV detector, leveraging the chromophore of the bromophenyl group.

Materials and Methods

Parameter	Specification
Instrumentation	HPLC system with quaternary pump, autosampler, column oven, and UV/PDA detector.
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 40% B; 5-20 min: 40% to 80% B; 20-25 min: 80% B; 25.1-30 min: 40% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	220 nm
Injection Volume	10 µL
Diluent	Acetonitrile:Water (50:50, v/v)
Reference Standard	1-(2-Bromophenyl)cyclopropanecarbonitrile (>99% purity)

Experimental Protocol: Step-by-Step

1. Reagent Preparation:

- Mobile Phase A: Add 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.
- Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
- Diluent: Mix 500 mL of acetonitrile with 500 mL of HPLC-grade water.
- Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter.

2. System Suitability Testing (SST):

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution five times.
- The system is deemed ready for analysis if it meets the following criteria:
- Tailing Factor: ≤ 2.0
- Theoretical Plates: ≥ 2000
- %RSD for Peak Area: $\leq 2.0\%$

3. Analysis Procedure:

- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the standard solution.
- Inject the sample solution(s).
- Calculate the purity of the sample using the area percent method:
- % Purity = $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

Method Validation: Ensuring Trustworthiness

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.

Forced degradation studies are performed to demonstrate that the method can accurately measure the analyte in the presence of its degradation products.[6][7] The goal is to achieve 10-20% degradation of the active substance.[6]

- Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.
- Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours.
- Oxidative Degradation: Store sample solution in 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose solid sample to 105°C for 48 hours.
- Photolytic Degradation: Expose solid sample to UV light (254 nm) and visible light (in a photostability chamber) for 7 days.

Acceptance Criteria: The main peak should be spectrally pure (as determined by a PDA detector) and well-resolved from all degradation product peaks (Resolution > 2.0).

Validation Parameter	Protocol	Acceptance Criteria
Linearity	Prepare solutions at 5 concentration levels (e.g., 50-150% of the nominal concentration). Plot peak area vs. concentration.	Correlation coefficient (r^2) ≥ 0.999
Precision (Repeatability & Intermediate)	Analyze six replicate sample preparations on the same day (repeatability) and on two different days (intermediate precision).	%RSD $\leq 2.0\%$
Accuracy	Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%).	Mean recovery between 98.0% and 102.0%
Robustness	Systematically vary method parameters (e.g., flow rate $\pm 10\%$, column temp $\pm 5^\circ\text{C}$, mobile phase pH ± 0.2).	System suitability parameters must pass; peak area %RSD should not significantly change.
Limit of Quantitation (LOQ) & Detection (LOD)	Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.	S/N for LOQ ≈ 10 ; S/N for LOD ≈ 3

Part B: Chiral Separation Strategy

The carbon atom of the cyclopropane ring attached to both the bromophenyl and nitrile groups is a stereocenter, meaning **1-(2-Bromophenyl)cyclopropanecarbonitrile** exists as a pair of enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, their separation is crucial in drug development.[8] Direct separation using a Chiral Stationary Phase (CSP) is the most effective approach.[9][10]

Principle of Chiral Recognition

Chiral recognition on a CSP relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.^[10] For separation to occur, there must be a sufficient difference in the stability (free energy) of these complexes, which often requires a "three-point interaction" between the analyte and the CSP.^[10]

Proposed Chiral Method Development

A screening approach is recommended to find a suitable CSP and mobile phase.

1. Column Screening:

- Polysaccharide-based CSPs: These are highly versatile. Screen columns such as:
- CHIRALPAK® AD-H (Amylose derivative)
- CHIRALCEL® OD-H (Cellulose derivative)
- Pirkle-type CSPs: Effective for compounds with π -acidic or π -basic groups.

2. Mobile Phase Screening:

- Normal Phase: Heptane/Isopropanol mixtures (e.g., 90:10, 80:20). Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape.
- Reversed Phase: Acetonitrile/Water or Methanol/Water.

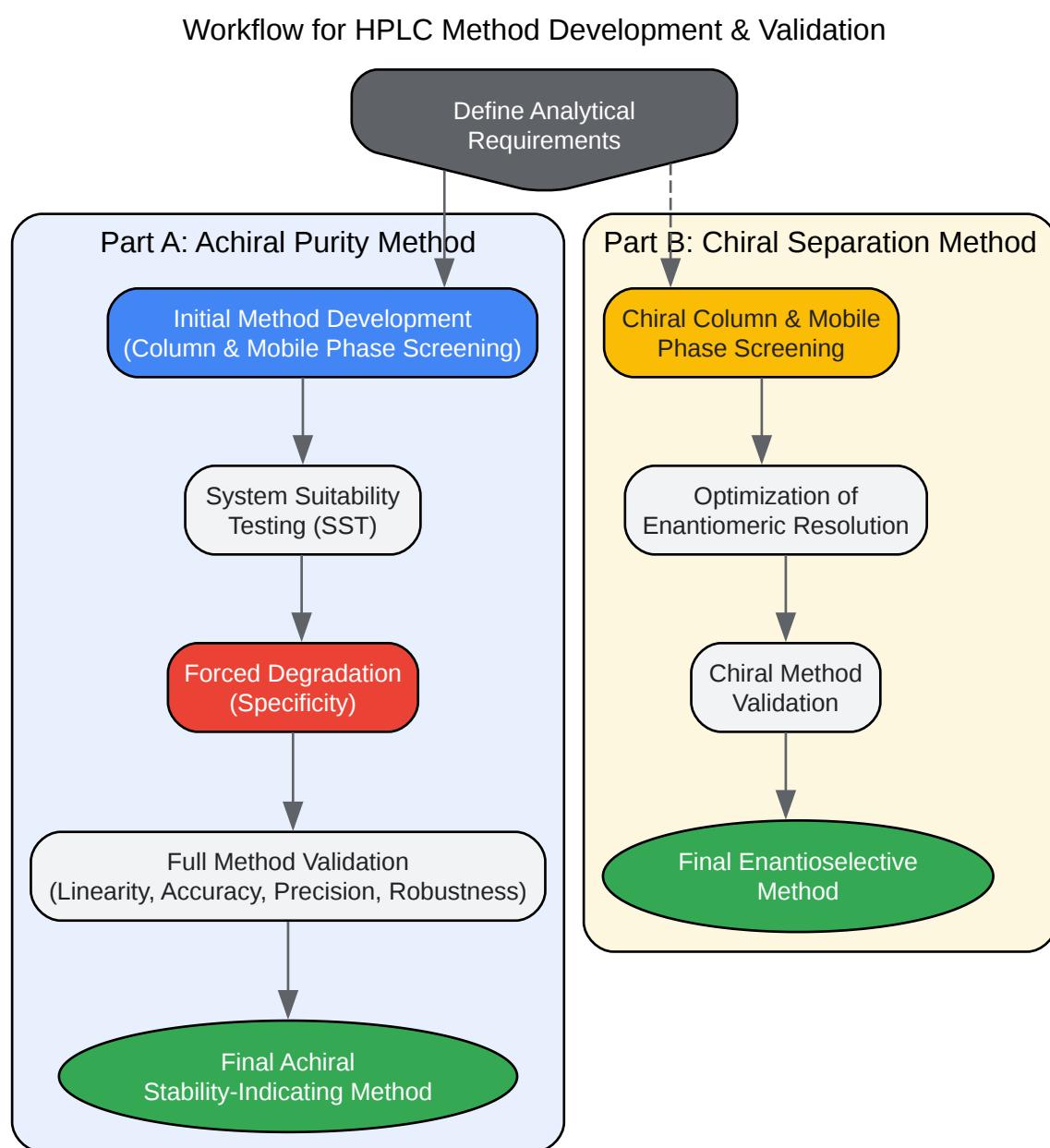
3. Optimized Chiral Method (Hypothetical Example):

Parameter	Specification
Column	CHIRALPAK® AD-H, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	n-Heptane : Isopropanol (90:10, v/v)
Flow Rate	0.8 mL/min
Column Temperature	25°C
Detection Wavelength	220 nm
Injection Volume	5 μ L

This proposed method would then be validated for parameters such as specificity (ensuring each peak corresponds to a single enantiomer), linearity, and precision.

Visualization of Analytical Workflow

The following diagram illustrates the comprehensive workflow for developing and validating the analytical methods for **1-(2-Bromophenyl)cyclopropanecarbonitrile**.



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Caption: Logical workflow for the development and validation of HPLC methods.

Conclusion

This application note presents a detailed and scientifically grounded framework for establishing a robust, stability-indicating RP-HPLC method for **1-(2-Bromophenyl)cyclopropanecarbonitrile**. By following the outlined protocols for method development, forced degradation, and validation, laboratories can ensure the accurate assessment of purity and stability for this important pharmaceutical intermediate. The additional strategy for chiral separation provides a pathway for complete characterization of the molecule's stereoisomers, aligning with modern pharmaceutical quality standards.

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